molecular formula C20H14ClN3O6 B14945041 5-[1-(2-chlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl]-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione

5-[1-(2-chlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl]-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14945041
M. Wt: 427.8 g/mol
InChI Key: OKBGJLYQXYHDMF-UHFFFAOYSA-N
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Description

5-[1-(2-chlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl]-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines a quinoline derivative with a pyrimidine trione.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(2-chlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl]-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

5-[1-(2-chlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl]-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the quinoline or pyrimidine rings .

Scientific Research Applications

5-[1-(2-chlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl]-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[1-(2-chlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl]-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[1-(2-chlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl]-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione apart is its unique combination of quinoline and pyrimidine trione structures.

Properties

Molecular Formula

C20H14ClN3O6

Molecular Weight

427.8 g/mol

IUPAC Name

5-[1-[(2-chlorophenyl)methyl]-4-hydroxy-2-oxoquinolin-3-yl]-5-hydroxy-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H14ClN3O6/c21-12-7-3-1-5-10(12)9-24-13-8-4-2-6-11(13)15(25)14(16(24)26)20(30)17(27)22-19(29)23-18(20)28/h1-8,25,30H,9H2,(H2,22,23,27,28,29)

InChI Key

OKBGJLYQXYHDMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=C(C2=O)C4(C(=O)NC(=O)NC4=O)O)O)Cl

Origin of Product

United States

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